molecular formula C26H42F6N2O8S2 B115702 Dtbacc btfac CAS No. 156143-99-6

Dtbacc btfac

Cat. No. B115702
CAS RN: 156143-99-6
M. Wt: 688.7 g/mol
InChI Key: YWVTXDBSRJRRQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dtbacc btfac is a chemical compound that has recently gained attention in the field of scientific research. This compound has been found to have numerous potential applications in various fields, including medicine, agriculture, and environmental science. In

Mechanism Of Action

The mechanism of action of dtbacc btfac is not fully understood, but it is believed to work by scavenging free radicals and reactive oxygen species (ROS) in the body. Additionally, dtbacc btfac may help to regulate the activity of certain enzymes and proteins that are involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Studies have shown that dtbacc btfac has numerous biochemical and physiological effects. For example, it has been found to reduce inflammation and oxidative stress in the body, which may help to prevent or slow the progression of certain diseases. Additionally, dtbacc btfac has been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of dtbacc btfac for lab experiments is that it is relatively easy to synthesize and purify. Additionally, dtbacc btfac is stable and can be stored for long periods of time without degradation. However, one limitation of dtbacc btfac is that its mechanism of action is not fully understood, which can make it difficult to design experiments to test its effects.

Future Directions

There are numerous future directions for research on dtbacc btfac. One area of research is in the development of new drugs and therapies for the treatment of neurodegenerative diseases. Additionally, dtbacc btfac may have potential applications in the field of agriculture, where it could be used as a natural pesticide or herbicide. Finally, further research is needed to fully understand the mechanism of action of dtbacc btfac and to identify potential new applications for this compound in scientific research.

Synthesis Methods

The synthesis of dtbacc btfac involves the reaction of 3,5-di-tert-butyl-1,2-benzoquinone with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) in the presence of a copper catalyst. This reaction results in the formation of dtbacc btfac with a yield of around 80%.

Scientific Research Applications

Dtbacc btfac has been found to have numerous potential applications in scientific research. One of the main areas of research is in the field of medicine, where dtbacc btfac has been found to have potential as an antioxidant and anti-inflammatory agent. Additionally, dtbacc btfac has been shown to have potential as a neuroprotective agent, with studies indicating that it may help to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

156143-99-6

Product Name

Dtbacc btfac

Molecular Formula

C26H42F6N2O8S2

Molecular Weight

688.7 g/mol

IUPAC Name

2-[4-[2-amino-3-[[2-amino-3-[4-(carboxymethyl)cyclohexyl]propyl]disulfanyl]propyl]cyclohexyl]acetic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C22H40N2O4S2.2C2HF3O2/c23-19(9-15-1-5-17(6-2-15)11-21(25)26)13-29-30-14-20(24)10-16-3-7-18(8-4-16)12-22(27)28;2*3-2(4,5)1(6)7/h15-20H,1-14,23-24H2,(H,25,26)(H,27,28);2*(H,6,7)

InChI Key

YWVTXDBSRJRRQV-UHFFFAOYSA-N

SMILES

C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(CCC1CC(CSSCC(CC2CCC(CC2)CC(=O)O)N)N)CC(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

synonyms

1,1'-dithiobis(2-amino-3-(4-(carboxymethyl)cyclohexyl)propane) bis(trifluoroacetate)
DTBACC BTFAC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.